molecular formula C19H13N5OSe B14393485 2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89914-62-5

2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one

Cat. No.: B14393485
CAS No.: 89914-62-5
M. Wt: 406.3 g/mol
InChI Key: ULCNNOJGLKVDRR-UHFFFAOYSA-N
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Description

2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves multiple steps, starting with the preparation of the core pyrido[3,2-e][1,3]selenazin-4-one structure. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the azo group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce aniline derivatives.

Scientific Research Applications

2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into specific binding sites, disrupting normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one is unique due to the presence of the selenazinone ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

89914-62-5

Molecular Formula

C19H13N5OSe

Molecular Weight

406.3 g/mol

IUPAC Name

2-(4-phenyldiazenylanilino)pyrido[3,2-e][1,3]selenazin-4-one

InChI

InChI=1S/C19H13N5OSe/c25-17-16-7-4-12-20-18(16)26-19(22-17)21-13-8-10-15(11-9-13)24-23-14-5-2-1-3-6-14/h1-12H,(H,21,22,25)

InChI Key

ULCNNOJGLKVDRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=O)C4=C([Se]3)N=CC=C4

Origin of Product

United States

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